2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide is a chemical compound with a complex structure that includes a chloro group, a propanamide group, and an oxan-3-yl group substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the oxan-3-yl intermediate, which is then reacted with a 4-methylphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as continuous cooling crystallization have been developed to optimize the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxan-3-yl group may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-methylphenyl)propanamide: This compound has a similar structure but lacks the oxan-3-yl group.
2-Chloro-N-(4-methylphenyl)propanamide: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the oxan-3-yl group in 2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide distinguishes it from other similar compounds. This group can enhance the compound’s ability to interact with biological targets, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
2-chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-5-7-13(8-6-11)15-14(4-3-9-20-15)10-18-16(19)12(2)17/h5-8,12,14-15H,3-4,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPWNFDIIRGGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(CCCO2)CNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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